molecular formula C21H14ClF3N4O2S2 B11250588 3-(2-chlorophenyl)-5-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide

Cat. No.: B11250588
M. Wt: 510.9 g/mol
InChI Key: CDMPVBXBBFFAKE-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-methyl-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a trifluoromethyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the core thiadiazole and oxazole rings. The synthesis may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-methyl-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Chlorophenyl)-5-methyl-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a biological pathway .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
  • 5-Methyl-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide
  • 3-(2-Chlorophenyl)-1,2-oxazole-4-carboxamide

Uniqueness

The uniqueness of 3-(2-chlorophenyl)-5-methyl-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide lies in its combination of functional groups, which imparts specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H14ClF3N4O2S2

Molecular Weight

510.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C21H14ClF3N4O2S2/c1-11-16(17(29-31-11)14-7-2-3-8-15(14)22)18(30)26-19-27-28-20(33-19)32-10-12-5-4-6-13(9-12)21(23,24)25/h2-9H,10H2,1H3,(H,26,27,30)

InChI Key

CDMPVBXBBFFAKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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